Bis(1,2,2-trimethylpropyl) methylphosphonate
Overview
Description
Bis(1,2,2-trimethylpropyl) methylphosphonate is an organophosphorus compound with the molecular formula C₁₃H₂₉O₃P It is known for its unique structure, which includes a phosphonate group bonded to two 1,2,2-trimethylpropyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,2,2-trimethylpropyl) methylphosphonate typically involves the esterification of methylphosphonic acid with 1,2,2-trimethylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
CH3P(O)(OH)2+2C6H14O→CH3P(O)(OC6H14)2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products:
Oxidation: Formation of phosphonic acid derivatives
Substitution: Formation of substituted phosphonates
Scientific Research Applications
Bis(1,2,2-trimethylpropyl) methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(1,2,2-trimethylpropyl) methylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can disrupt normal enzyme function and has potential therapeutic applications.
Comparison with Similar Compounds
- Methylphosphonic acid, bis(1,2,2-trimethylpropyl) ester
- Dipinacolyl methylphosphonate
- Methylphosphonic acid, dipinacolyl ester
Comparison: Bis(1,2,2-trimethylpropyl) methylphosphonate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
3-[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxy-2,2-dimethylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29O3P/c1-10(12(3,4)5)15-17(9,14)16-11(2)13(6,7)8/h10-11H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQAITMTGIQAHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)OP(=O)(C)OC(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30990607 | |
Record name | Bis(3,3-dimethylbutan-2-yl) methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7040-58-6 | |
Record name | Bis(1,2,2-trimethylpropyl) methylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(3,3-dimethylbutan-2-yl) methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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